2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol
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Overview
Description
2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound with a unique structure that includes a nitrophenyl group, a trimethyl-pyrazolyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The nitrophenyl group is introduced through a nitration reaction, and the phenol group is added via a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate .
- Various pyrazole derivatives .
Uniqueness
2-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C21H21N5O3/c1-13-21(14(2)24(3)22-13)19-12-18(17-6-4-5-7-20(17)27)23-25(19)15-8-10-16(11-9-15)26(28)29/h4-11,19,27H,12H2,1-3H3 |
InChI Key |
DHOBJPDWPGIFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Origin of Product |
United States |
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